Z-Val-Leu-Arg-4MbetaNA . HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Val-Leu-Arg-4MbetaNA . HCl, also known as Z-Val-Leu-Arg-4-methyl-beta-naphthylamide hydrochloride, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in the study of protease activity, especially in the context of enzyme kinetics and inhibitor screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Leu-Arg-4MbetaNA . HCl typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-methyl-beta-naphthylamine and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Leu-Arg-4MbetaNA . HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the arginine and 4-methyl-beta-naphthylamide is cleaved, releasing 4-methyl-beta-naphthylamine, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH.
Detection Reagents: Fluorescent or colorimetric reagents are used to detect the released 4-methyl-beta-naphthylamine.
Major Products Formed
The primary product of the hydrolysis reaction is 4-methyl-beta-naphthylamine, which serves as an indicator of protease activity.
Scientific Research Applications
Chemistry
In chemistry, Z-Val-Leu-Arg-4MbetaNA . HCl is used to study enzyme kinetics and to screen for protease inhibitors. It serves as a model substrate to understand the catalytic mechanisms of various proteases.
Biology
In biological research, this compound is employed to investigate the role of proteases in cellular processes. It is used in assays to measure protease activity in different biological samples, including tissues and cell lysates.
Medicine
In the medical field, this compound is used in diagnostic assays to detect protease activity associated with certain diseases. It is also utilized in drug development to screen for potential protease inhibitors that could serve as therapeutic agents.
Industry
In industrial applications, this compound is used in quality control assays to ensure the activity of protease enzymes in various products, such as detergents and food processing enzymes.
Mechanism of Action
Z-Val-Leu-Arg-4MbetaNA . HCl functions as a substrate for proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, releasing 4-methyl-beta-naphthylamine. This reaction can be monitored using spectroscopic methods, providing insights into the enzyme’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Arg-4MbetaNA . HCl: Another peptide substrate used to study protease activity.
Z-Phe-Arg-4MbetaNA . HCl: A substrate with a different amino acid sequence, used for similar applications.
Uniqueness
Z-Val-Leu-Arg-4MbetaNA . HCl is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its use in various assays provides valuable information about enzyme kinetics and inhibitor efficacy, making it a versatile tool in biochemical research.
Biological Activity
Z-Val-Leu-Arg-4MbetaNA . HCl is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays and protease studies. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Z-Val-Leu-Arg-4MbetaNA is a chromogenic substrate typically used in assays to study proteolytic enzymes. The compound features a benzyloxycarbonyl (Z) protecting group on the amino acid valine (Val), followed by leucine (Leu) and arginine (Arg), with 4-methoxy-β-naphthylamide (4MbetaNA) as the leaving group. This structure allows for the selective hydrolysis by various proteases, making it valuable in biochemical research.
Enzymatic Hydrolysis
The biological activity of Z-Val-Leu-Arg-4MbetaNA can be evaluated through its hydrolysis by specific enzymes. Research indicates that this substrate is effectively hydrolyzed by cathepsin L-like proteinases, with a notable Km value of 0.06 mM for Z-Phe-Arg-4MbetaNA, suggesting high affinity and specificity for these enzymes .
Table 1: Hydrolysis Rates of Various Substrates by Cathepsin L-like Proteinases
Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
---|---|---|---|
Z-Phe-Arg-4MbetaNA | 0.06 | 5.9 | 50-55 |
Z-Val-Lys-Lys-Arg-4MbetaNA | TBD | TBD | TBD |
Z-Phe-Val-Arg-4MbetaNA | TBD | TBD | TBD |
Z-Arg-Arg-4MbetaNA | TBD | TBD | TBD |
Z-Ala-Arg-Arg-4MbetaNA | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to fill in the gaps for these substrates.
Activation and Inhibition
The enzymatic activity of Z-Val-Leu-Arg-4MbetaNA is influenced by various factors:
Activation : The enzyme shows maximal activation in the presence of glutathione combined with EDTA, indicating that reducing conditions enhance its activity .
Inhibition : Several inhibitors have been identified that affect the hydrolysis of this substrate:
- Competitive Inhibitors : Leupeptin and antipain exhibit competitive inhibition with an inhibition constant Ki value of approximately 44×10−9 M.
- Metal Ion Inhibition : Metal ions such as Hg²⁺, Cu²⁺, and Ni²⁺ significantly inhibit enzymatic activity, highlighting the importance of metal ion interactions in protease function .
Case Studies
- Cathepsin L Activity : A study demonstrated that cathepsin L-like proteinases hydrolyze Z-Val-Leu-Arg-4MbetaNA effectively, contributing to our understanding of proteolytic pathways in various biological processes .
- Protease Inhibition : Research on microbial peptide inhibitors indicated that compounds like leupeptin can be used to modulate the activity of enzymes that hydrolyze Z-Val-Leu-Arg-4MbetaNA, providing insights into therapeutic applications for diseases involving dysregulated protease activity.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H/t28-,29-,31-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQILRKPVBRLOM-VUCBQXEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105317-35-9 |
Source
|
Record name | 105317-35-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.